N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin ring fused with a benzothiazole moiety, connected via a butanamide linker. Its intricate structure suggests a range of chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxin and benzothiazole rings through cyclization reactions. These intermediates are then coupled using amide bond formation techniques. Common reagents used in these steps include acyl chlorides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack, such as the amide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, where it can exert its effects through mechanisms such as inhibition or activation of enzymatic activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide: can be compared to other benzodioxin and benzothiazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H18N2O4S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C19H18N2O4S/c22-18(20-13-7-8-15-16(12-13)25-11-10-24-15)6-3-9-21-19(23)14-4-1-2-5-17(14)26-21/h1-2,4-5,7-8,12H,3,6,9-11H2,(H,20,22) |
InChI Key |
WBGVDAGYAATKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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